3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid
Description
Properties
IUPAC Name |
3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14(20)10-3-1-5-12(7-10)17-15-18-13(9-21-15)11-4-2-6-16-8-11/h1-9H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBUNGLVJFAWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CN=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid typically involves the formation of the thiazole ring followed by its coupling with the pyridine and benzoic acid moieties. One common method involves the reaction of 4-aminopyridine with 2-bromoacetophenone to form the thiazole ring, which is then coupled with benzoic acid under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the thiazole or pyridine rings, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid is its potential as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit high antiproliferative activity against various cancer cell lines, including:
- Acute Human Promyelocytic Leukemia (HL-60) : The compound showed an IC50 value of 0.57 µM, indicating strong cytotoxic effects against these cells .
- Colon and Breast Cancer : The compound has been tested against multiple cancer types, revealing selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .
The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth and progression, such as c-Met and PI3Kα. These pathways are essential for cell signaling related to proliferation and survival in cancer cells .
Case Studies
Several studies have documented the effectiveness of this compound in preclinical settings:
| Study | Cancer Type | IC50 Value | Mechanism |
|---|---|---|---|
| Leukemia | 0.57 µM | Kinase inhibition | |
| Non-small Cell Lung Cancer | >50 µM (normal cells) | Induces apoptosis | |
| Colon Cancer | Not specified | Cell cycle arrest |
These findings highlight the compound's potential as a lead candidate for drug development against various malignancies.
Mechanism of Action
The mechanism of action of 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyridin-2-yl vs. Pyridin-3-yl Substitution
The pyridin-2-yl isomer (3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid, CAS 315702-87-5) shares the same molecular formula and weight as the target compound but differs in the pyridine substitution position. Key contrasts include:
The pyridin-2-yl isomer demonstrates confirmed utility in biochemical assays, such as targeting casein kinase II (CK2β) , while the 3-yl variant’s activity remains underexplored. Positional isomerism may influence binding affinity or solubility due to steric or electronic effects.
Benzoic Acid Derivatives with Heterocyclic Moieties
Several analogues with modified heterocyclic systems have been reported ():
Selected Compounds from :
| Compound ID | Structure Features | Potential Applications |
|---|---|---|
| I-6230 | Pyridazine-phenethylamino-benzoate | Not specified (screened for activity) |
| I-6232 | 6-Methylpyridazine-phenethylamino-benzoate | Not specified |
| I-6273 | Methylisoxazole-phenethylamino-benzoate | Enzyme modulation |
Key Differences:
- Heterocycle Type : Pyridazine/isoxazole vs. thiazole in the target compound.
- Linker: Phenethylamino group vs. direct thiazole-amino linkage.
- Functional Groups : Ethyl ester vs. free carboxylic acid.
Physicochemical and Commercial Comparison
The discontinuation of the 3-yl variant limits its accessibility, whereas the 2-yl isomer remains commercially viable for research .
Biological Activity
3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid, a heterocyclic compound featuring a pyridine ring, a thiazole ring, and a benzoic acid moiety, has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 316.34 g/mol. Its structural uniqueness arises from the combination of functional groups that may confer specific pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄O₂S |
| Molecular Weight | 316.34 g/mol |
| Functional Groups | Pyridine, Thiazole, Benzoic Acid |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thus blocking their functions. The compound has been shown to exhibit enzyme inhibition and antimicrobial properties, making it a candidate for further therapeutic exploration.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anti-tumor properties. The interaction of this compound with specific signaling pathways could inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound has demonstrated potential in inhibiting proteasomal activities and other enzymatic pathways critical for cellular function. For instance, studies have shown that it can activate chymotrypsin-like enzymatic activity, which is essential for protein degradation in cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens, indicating potential applications in treating infections.
Study 1: Enzyme Activity Evaluation
A study evaluated the effects of this compound on proteasomal activity using cell-based assays. The results indicated a significant activation of proteasomal chymotrypsin-like activity at a concentration of 5 μM, suggesting its role in enhancing protein turnover within cells .
Study 2: Antitumor Potential
In another investigation focusing on anticancer properties, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that these derivatives exhibited dose-dependent cytotoxicity, highlighting their potential as therapeutic agents in oncology .
Study 3: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This positions it as a promising candidate for antibiotic development.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is provided below:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid | Antitumor activity | Similar structure with different substitutions |
| N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl | Antimicrobial properties | Incorporates a pyrimidine instead of thiazole |
Q & A
Q. What are the established synthetic routes for 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions between pyridine-thiazole precursors and benzoic acid derivatives.
- Protection/deprotection strategies for functional groups (e.g., amino or carboxyl groups) to prevent side reactions.
- Purification via column chromatography or recrystallization to isolate the final product . Key factors affecting yield include temperature control (e.g., maintaining 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants .
Q. How is the compound characterized for structural confirmation and purity assessment?
A combination of spectroscopic and chromatographic methods is employed:
| Technique | Purpose | Example Data |
|---|---|---|
| NMR | Confirm backbone structure and substituent positions | -NMR peaks for pyridyl protons (δ 8.5–9.0 ppm) and thiazole NH (δ 10–12 ppm) |
| HPLC | Assess purity (>95% threshold for biological assays) | Retention time matched against standards |
| Mass Spectrometry | Verify molecular weight | ESI-MS: [M+H] at m/z 340.3 |
Q. What preliminary biological activities have been reported for this compound?
While direct studies are limited, structurally analogous thiazole-benzoic acid hybrids exhibit:
- Antimicrobial activity : Inhibition of bacterial DNA gyrase (IC ~5–10 µM) .
- Anticancer potential : Apoptosis induction in cancer cell lines via ROS generation (e.g., 50% inhibition at 20 µM in HeLa cells) .
- Enzyme modulation : Competitive inhibition of kinases (e.g., EGFR) with K values in the nanomolar range .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from variations in assay conditions or cellular models. Methodological recommendations include:
- Standardized assays : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., MTT vs. resazurin for cytotoxicity) .
- Dose-response validation : Compare EC/IC values across multiple replicates.
- Off-target profiling : Screen against unrelated enzymes/receptors to rule out nonspecific effects .
Q. What strategies optimize synthetic yield and scalability for this compound?
Advanced optimization approaches involve:
- Catalytic systems : Use of Pd/C or CuI to accelerate coupling reactions (yield improvement from 40% to 75%) .
- Flow chemistry : Continuous-flow reactors for precise control of exothermic steps (e.g., thiazole ring formation) .
- Green chemistry : Solvent substitution (e.g., ethanol/water mixtures) to reduce environmental impact .
Q. What mechanistic studies are recommended to elucidate its mode of action?
A tiered experimental framework is advised:
- In vitro assays : Enzyme inhibition kinetics (e.g., fluorescence-based kinase assays) .
- Cellular studies : RNA-seq profiling to identify differentially expressed pathways post-treatment .
- Structural biology : Molecular docking simulations with target proteins (e.g., EGFR or DNA gyrase) to predict binding motifs .
Data Interpretation and Validation
Q. How should researchers address variability in purity assessments across batches?
Implement orthogonal analytical methods:
- HPLC-UV/MS dual detection to resolve co-eluting impurities .
- Elemental analysis for C/H/N/S validation (±0.3% tolerance) .
- Stability studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
Research Design Considerations
Q. What in vivo models are appropriate for validating its therapeutic potential?
Prioritize models based on mechanistic insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
